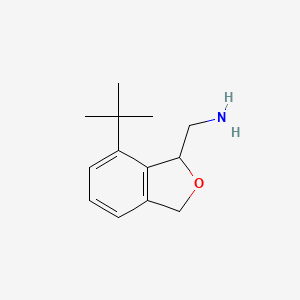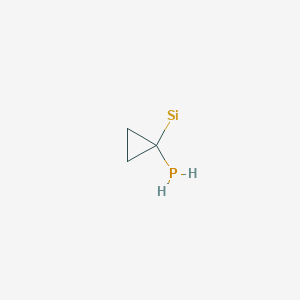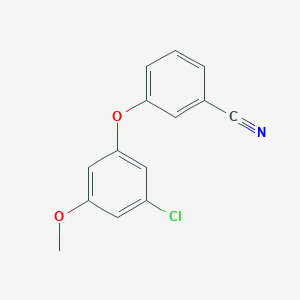![molecular formula C16H21NO3 B14182426 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane CAS No. 922501-12-0](/img/structure/B14182426.png)
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane is a chemical compound known for its unique structure and properties It features an oxetane ring, which is a four-membered cyclic ether, substituted with a nitromethyl group and a 2-(4-tert-butylphenyl)ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane typically involves multi-step organic reactions. One common approach is the reaction of 4-tert-butylbenzaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate can then undergo a cyclization reaction with an appropriate epoxide to form the oxetane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane can undergo various types of chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions. These interactions can affect various biochemical pathways and molecular targets, making it a versatile compound in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-tert-Butylphenyl)-2-methylpropan-1-ol: Similar in structure but lacks the nitromethyl group and oxetane ring.
2-Methyl-3-(4-tert-butylphenyl)propanol: Another related compound with a different functional group arrangement.
Eigenschaften
CAS-Nummer |
922501-12-0 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
3-[2-(4-tert-butylphenyl)ethenyl]-3-(nitromethyl)oxetane |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)14-6-4-13(5-7-14)8-9-16(10-17(18)19)11-20-12-16/h4-9H,10-12H2,1-3H3 |
InChI-Schlüssel |
LXRNAIWQSBSVIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2(COC2)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)


![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)

difluorosilane](/img/structure/B14182383.png)

![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)

![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)

![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
